molecular formula C28H26N4O6S B2665256 3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-71-2

3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2665256
CAS RN: 2034515-71-2
M. Wt: 546.6
InChI Key: JUPKHKGFDWSQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26N4O6S and its molecular weight is 546.6. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

Quinazolinone derivatives have been explored for their potential in radiopharmaceutical applications. One study focused on the radioiodination and biodistribution of a newly synthesized benzyl-thio benzoquinazolinone derivative. This research found that the compound could be successfully labeled with radioactive iodine, showing promise for targeting tumor cells due to its favorable biodistribution and metabolic stability (R. Al-Salahi et al., 2018).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of quinazolinone derivatives have been a significant area of study. Some compounds have shown potent activity against various microbial strains and cancer cell lines. For example, a series of quinazolin-4-one derivatives displayed significant antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (M. Saleh et al., 2004). Another study synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, showing potent inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents (Fang Qiao et al., 2015).

Synthesis and Biological Evaluation

The synthesis of novel quinazolinone derivatives has been extensively studied, with several compounds exhibiting promising biological activities. A study on the synthesis and analgesic, anti-inflammatory activities of specific derivatives revealed compounds with significant activity, comparable to standard drugs, and demonstrated the therapeutic potential of quinazolinone derivatives in pain and inflammation management (V. Alagarsamy et al., 2011).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O6S/c1-34-19-11-9-17(10-12-19)15-32-27(33)20-7-5-6-8-21(20)29-28(32)39-16-24-30-26(31-38-24)18-13-22(35-2)25(37-4)23(14-18)36-3/h5-14H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPKHKGFDWSQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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